NMDA Receptor Antagonism: The 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one Derivative Matches Potency of a Known Quinolinone Drug Lead
The [2,3-b] fused thienopyridinone derivative (3a) demonstrates comparable potency to the established quinolinone NMDA antagonist (21), validating the core as an effective bioisostere. The most potent isomer, 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one (3a), achieved a Ki of 16 μM, which is statistically comparable to the 12 μM Ki of the model compound 3-phenyl-4-hydroxyquinolin-2(1H)-one (21) [1].
| Evidence Dimension | Inhibition of [3H]glycine binding to NMDA receptor |
|---|---|
| Target Compound Data | Ki = 16 μM |
| Comparator Or Baseline | 3-phenyl-4-hydroxyquinolin-2(1H)-one (21); Ki = 12 μM |
| Quantified Difference | Comparable (within 1.33-fold) |
| Conditions | Binding assay using rat cortical membranes |
Why This Matters
This data provides direct, quantitative validation that the thieno[2,3-b]pyridine core can be a viable, near-equipotent substitute for a quinolinone in a neurological disease-relevant target, guiding medicinal chemistry decisions for scaffold replacement [1].
- [1] Buchstaller, H. P. et al. Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [3H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor. J. Med. Chem. 2006, 49, 3, 864–871. View Source
